theta-Cypermethrin

Vue d'ensemble

Description

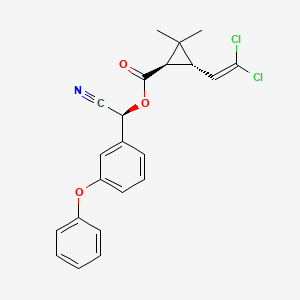

(1R)-trans-(alphaS)-cypermethrin is a cyclopropanecarboxylate ester. It is an enantiomer of a (1S)-trans-(alphaR)-cypermethrin.

Applications De Recherche Scientifique

Neurophysiological Effects

Effects on Hippocampal Neurons : Theta-Cypermethrin impacts rat hippocampal neurons by altering potassium currents. It was found to decrease the amplitude value of the delayed rectifier potassium current (IK) and shift its steady state activation curve towards negative potential. This suggests that IK is a target of this compound, which could explain its toxic effects on mammalian neurons (Tian et al., 2009).

Impact on Transient Outward Potassium Current : Another study showed that this compound decreases the amplitude of the transient outward potassium (IA) channels in rat hippocampal CA3 neurons, indicating that these channels are also a target of the compound. The study suggests a mechanism for the toxic effects of cypermethrin on mammals (Tian et al., 2008).

Neurotoxicity and Dopaminergic Neurodegeneration

- Induction of Neurotoxicity : Cypermethrin, including this compound, crosses the blood-brain barrier and induces neurotoxicity and motor deficits. It modulates various ion channels and neurotransmitter systems, leading to DNA damage and oxidative stress in neurons. The compound is used in neurotoxicology research for its ability to induce nigrostriatal dopaminergic neurodegeneration (Singh et al., 2012).

Stereoselective Degradation and Environmental Impact

- Influence of Lactic Acid Bacteria : The study of the influence of Lactic acid bacteria (LAB) on the stereoselective degradation of this compound revealed that LAB affects the half-lives and enantiomer fractions of this compound enantiomers. This indicates a closer degradation rate between the two stereoisomers, suggesting environmental implications for the degradation of this compound (Shi et al., 2018).

Enantioselective Degradation in Organisms

- Degradation Kinetics in Rats : A study on rats showed enantioselective degradation and chiral conversion of this compound, with different degradation rates for its enantiomers in various tissues. This suggests implications for environmental and ecological risk assessments for chiral pesticides like this compound (Wang et al., 2006).

Mécanisme D'action

Target of Action

Theta-Cypermethrin, a synthetic pyrethroid insecticide, primarily targets the sodium channels in the nervous system of insects . These channels play a crucial role in the propagation of nerve impulses. By interacting with these channels, this compound disrupts normal neuronal activity, leading to the paralysis and eventual death of the insect .

Mode of Action

This compound acts as a fast-acting neurotoxin . It binds to the voltage-gated sodium channels, prolonging their opening . This action interrupts the closing of the sodium channel gates, leading to multiple nerve impulses instead of a single one . The result is an overstimulation of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium-potassium pump mechanism, which is crucial for maintaining the resting potential of neurons and propagating action potentials . The disruption of this pathway leads to a state of hyperexcitation in the neurons . Additionally, the cypermethrin-induced increase in cytosolic calcium concentration can affect various other biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is excreted mostly as the free and conjugated cyclopropanecarboxylic acid metabolite . In rats, around 50% of the dose was recovered from the urine and 40% from the feces within 96 hours of dosing . More than 95% of the residue in fat was unmetabolized this compound . There was no evidence for any racemization of the chiral centers of this compound from residues in feces, the intestine, or the fat .

Result of Action

The result of this compound’s action is the overstimulation of the nervous system, leading to symptoms such as hyperexcitation and paralysis in insects . In non-target organisms like fish, it can cause toxic effects . In humans, excessive exposure can cause nausea, headache, muscle weakness, salivation, shortness of breath, and seizures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen will accelerate its decomposition . It is highly toxic to fish, bees, and aquatic insects . Therefore, its use must be carefully managed to minimize environmental impact.

Safety and Hazards

Cypermethrin is highly hazardous to fish and other organisms that are part of the food chain. It damages soil fertility, an ecosystem of essential bacteria, and causes allergic reactions and tremors in humans by affecting their nervous systems . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Orientations Futures

There is a need to develop economical, rapid, and reliable techniques that can be used for field applications. The molecular mechanism behind the toxicity mediated Cypermethrin at genome levels and proteome levels is still needed to be studied . The toxicological information currently available might be used to gain a clear understanding of the possibilities of these synthetic pyrethroid insecticides causing various health hazards to the environment and provides insight for future research evaluating the toxic effects of pyrethroid insecticides .

Analyse Biochimique

Biochemical Properties

Theta-Cypermethrin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in insect nervous systems. It primarily targets voltage-gated sodium channels in the nerve cells of insects, leading to prolonged activation and eventual paralysis of the pests. The compound interacts with carboxylesterase enzymes, which are crucial for its breakdown and detoxification in both insects and non-target organisms . These interactions highlight the importance of this compound in disrupting normal biochemical processes in pests.

Cellular Effects

This compound affects various types of cells and cellular processes. In insects, it disrupts normal nerve function by causing continuous nerve impulses, leading to paralysis and death. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in detoxification and stress responses . Additionally, it can affect cellular metabolism by altering the levels of key metabolites and disrupting normal metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to voltage-gated sodium channels in nerve cells. This binding prevents the normal closing of these channels, resulting in prolonged depolarization and continuous nerve firing. This compound also inhibits the activity of certain enzymes, such as carboxylesterases, which are involved in its detoxification . This inhibition can lead to the accumulation of the compound in the organism, enhancing its toxic effects. Furthermore, this compound can induce changes in gene expression, particularly genes related to detoxification and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that this compound can have persistent effects on cellular function, including prolonged disruption of nerve function and metabolic processes . In vitro and in vivo studies have demonstrated that the compound can accumulate in tissues over time, leading to sustained toxic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively control insect pests with minimal adverse effects on non-target organisms. At high doses, this compound can cause toxic effects, including neurotoxicity, hepatotoxicity, and reproductive toxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxic effects. These findings highlight the importance of careful dosage management in the use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its detoxification and breakdown. The compound is metabolized by enzymes such as carboxylesterases and cytochrome P450 monooxygenases . These enzymes convert this compound into less toxic metabolites, which are then excreted from the organism. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions. These pathways are crucial for reducing the toxicity of the compound and preventing its accumulation in tissues.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cell membranes . The compound can also bind to plasma proteins, affecting its distribution and accumulation in different tissues. Studies have shown that this compound can accumulate in fatty tissues, liver, and nervous tissues, where it exerts its toxic effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the nerve cells, where it targets voltage-gated sodium channels. The compound can also localize in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can affect cellular function . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments. These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular function.

Propriétés

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-GGPKGHCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058247 | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65732-07-2, 71697-59-1 | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65732-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FMC 52703 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065732072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-Cypermethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071697591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1R-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-27069 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63368KV4PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .THETA.-CYPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE304V7A62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

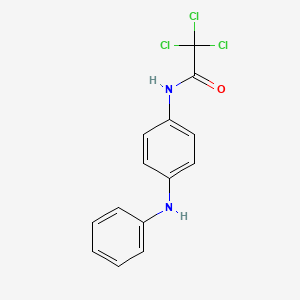

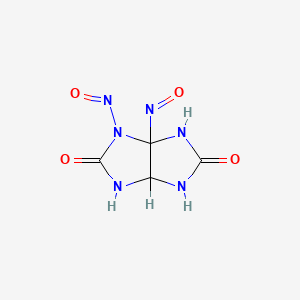

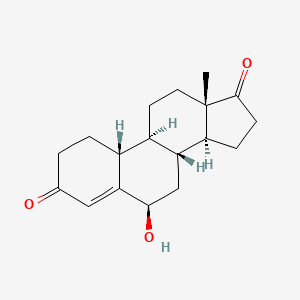

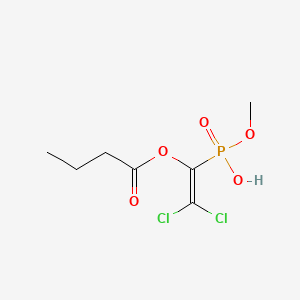

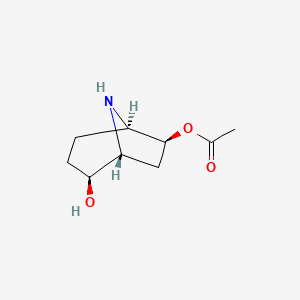

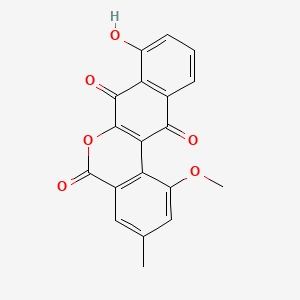

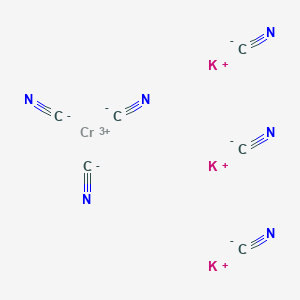

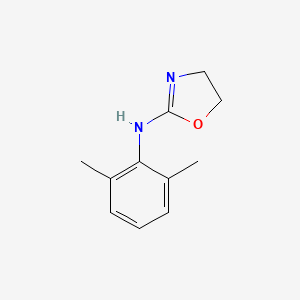

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[1-(4-Methoxyphenyl)sulfonyl-2-benzimidazolyl]ethyl]morpholine](/img/structure/B1208314.png)

![8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane](/img/structure/B1208317.png)

![1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1208319.png)

![1-(2-Chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B1208321.png)